molecular formula C11H10FNO B14867609 1-Fluoro-4-(1-isocyanatocyclobutyl)benzene

1-Fluoro-4-(1-isocyanatocyclobutyl)benzene

Cat. No.: B14867609
M. Wt: 191.20 g/mol
InChI Key: UEDQTOQGGKURHI-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1-isocyanatocyclobutyl)benzene is an organic compound with the molecular formula C11H10FNO. It consists of a benzene ring substituted with a fluoro group and an isocyanatocyclobutyl group.

Preparation Methods

The synthesis of 1-Fluoro-4-(1-isocyanatocyclobutyl)benzene typically involves the reaction of 1-fluoro-4-(1-aminocyclobutyl)benzene with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Fluoro-4-(1-isocyanatocyclobutyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. Major products formed from these reactions include substituted benzene derivatives, ureas, and carbamates.

Scientific Research Applications

1-Fluoro-4-(1-isocyanatocyclobutyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(1-isocyanatocyclobutyl)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

1-Fluoro-4-(1-isocyanatocyclobutyl)benzene can be compared with other similar compounds such as:

  • 1-Fluoro-4-(isocyanomethyl)benzene
  • 1-Fluoro-4-isocyanobenzene
  • 1-Isocyano-3-(trifluoromethoxy)benzene

These compounds share similar structural features but differ in the position and nature of the isocyanate group. The uniqueness of this compound lies in the presence of the cyclobutyl ring, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

1-fluoro-4-(1-isocyanatocyclobutyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-4-2-9(3-5-10)11(13-8-14)6-1-7-11/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDQTOQGGKURHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)F)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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